Thermodynamic Stability & Degradation Kinetics of (1-Sulfanylcyclohexyl)methanol: A Technical Guide
Thermodynamic Stability & Degradation Kinetics of (1-Sulfanylcyclohexyl)methanol: A Technical Guide
Executive Summary
Compound: (1-Sulfanylcyclohexyl)methanol
CAS: 212574-88-4
Molecular Formula: C
This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability of (1-Sulfanylcyclohexyl)methanol. Designed for drug development scientists, this document moves beyond basic property listing to explore the conformational landscapes, oxidative vulnerabilities, and experimental protocols required to validate the integrity of this gem-functionalized intermediate.
While thermodynamically stable relative to spontaneous decomposition in inert environments, the compound exhibits significant kinetic instability in the presence of oxygen and transition metals due to the high reactivity of the tertiary thiol moiety.
Part 1: Structural & Conformational Thermodynamics
The Gem-Disubstitution Effect
The stability of (1-Sulfanylcyclohexyl)methanol is governed by the steric and electronic interactions at the C1 position of the cyclohexane ring. The presence of both a hydroxymethyl group (
-
Chair Conformation Dynamics: The cyclohexane ring exists predominantly in a chair conformation. The thermodynamic equilibrium is dictated by the A-values (conformational free energy differences) of the substituents:
- A-value: ~1.7 kcal/mol
- A-value: ~1.2 kcal/mol
Thermodynamic Prediction: The bulkier
group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. Consequently, the group is forced into the axial position. This axial orientation exposes the thiol to specific steric shielding but also places it in a distinct electronic environment relative to equatorial thiols.
Intramolecular Hydrogen Bonding
Thermodynamic stability is slightly enhanced by a weak intramolecular hydrogen bond. The proximity of the thiol hydrogen and the hydroxyl oxygen (or vice versa) allows for a 5-membered interaction loop (
-
Effect: This interaction lowers the ground state energy (
), reducing volatility compared to non-hydrogen-bonded analogs. However, it also activates the protons, potentially lowering the pKa and making the molecule more susceptible to deprotonation and subsequent oxidation.
Part 2: Degradation Pathways & Chemical Stability
The primary thermodynamic drive for degradation is oxidative coupling . The formation of a disulfide bond (
Oxidative Dimerization (Disulfide Formation)
The most critical stability risk is the conversion to the disulfide dimer: Bis(1-(hydroxymethyl)cyclohexyl)disulfide .
-
Mechanism: Radical-mediated oxidation.
-
Catalysts: Trace metals (
, ) and UV light accelerate this process significantly. -
Thermodynamics: The
bond formation releases approximately -65 kcal/mol, providing a strong thermodynamic driving force.
Dehydration & Ring Contraction
Under acidic conditions or high thermal stress (
-
Pathway: Protonation of the hydroxyl group
Loss of water Formation of a carbocation at the exocyclic carbon. -
Outcome: This can lead to the formation of (1-Sulfanylcyclohexyl)methyl cation, which may rearrange or eliminate to form an exocyclic double bond (methylene cyclohexane derivative).
Visualization of Degradation Pathways
Figure 1: The thermodynamic sink for this molecule is the disulfide dimer. Dehydration is a secondary pathway requiring high activation energy.
Part 3: Experimental Assessment Protocols
To validate the stability of (1-Sulfanylcyclohexyl)methanol in a drug development context, the following "Self-Validating" protocols are recommended. These move beyond simple observation to mechanistic confirmation.
Protocol A: Accelerated Oxidative Stress Testing (AOST)
Objective: Determine the kinetic half-life (
-
Preparation: Dissolve the compound at 1 mg/mL in Acetonitrile:Water (50:50).
-
Stress Induction: Add 0.1% Hydrogen Peroxide (
) or bubble air through the solution. -
Catalysis (Optional): Spike with 5 ppm
to simulate metallic impurities. -
Monitoring: Analyze via HPLC-UV (210 nm) or LC-MS every 30 minutes for 6 hours.
-
Validation: The appearance of a peak at roughly
the molecular weight (approx. 290 Da) confirms disulfide formation.
Protocol B: Thermal Stability via DSC
Objective: Identify phase transitions and decomposition onset.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Parameters:
-
Ramp rate: 10°C/min.
-
Range: -20°C to 250°C.
-
Pan: Hermetically sealed aluminum (to prevent evaporation of the thiol).
-
-
Interpretation:
-
Endotherm 1: Melting point (if solid).
-
Exotherm 1: Decomposition onset. A sharp exotherm suggests rapid polymerization or disulfide formation.
-
Criterion: A stable drug intermediate should show no thermal events < 100°C other than melting.
-
Stability Data Summary Table
| Parameter | Value / Characteristic | Implication for Handling |
| Physical State | Viscous Liquid / Low-melting Solid | Handling difficulty; precise weighing required. |
| Flash Point | 94.3 °C | Combustible but not highly flammable. |
| Storage Temp | +2°C to +8°C | Critical: Refrigeration slows oxidation kinetics. |
| Air Sensitivity | Moderate to High | Store under Argon/Nitrogen atmosphere. |
| Major Impurity | Disulfide Dimer | Monitor via HPLC; use reducing agents (DTT) if reversible. |
Part 4: Handling & Storage Strategy
Based on the thermodynamic profile, the following storage strategy is mandatory to maintain purity >98%:
-
Inert Atmosphere: The container must be purged with Argon or Nitrogen. The headspace volume should be minimized to reduce oxygen content.
-
Temperature Control: Maintain at 2–8°C. Freezing (-20°C) is acceptable but may lead to freeze-thaw cycling issues if water is present (hygroscopicity).
-
Container Material: Amber glass is preferred to prevent photo-initiated radical oxidation of the thiol.
-
Stabilizers: For long-term storage of solutions, consider adding a radical scavenger like BHT (Butylated hydroxytoluene) or a sacrificial reductant (e.g., TCEP) if compatible with downstream chemistry.
Stability Testing Workflow
Figure 2: A parallel stress-testing workflow ensures all thermodynamic vulnerabilities are mapped.
References
-
Luminix Health. (n.d.). (1-Sulfanylcyclohexyl)methanol Product Data. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Thermodynamic Properties of Thiol and Alcohol Derivatives. NIST Chemistry WebBook. Retrieved from [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
